molecular formula C28H16N2 B13429248 5-(Pyren-4-yl)-1,10-phenanthroline

5-(Pyren-4-yl)-1,10-phenanthroline

Cat. No.: B13429248
M. Wt: 380.4 g/mol
InChI Key: UROVNFJFUAANFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyren-4-yl)-1,10-phenanthroline is a sophisticated diimine ligand designed for the synthesis of advanced bichromophoric transition metal complexes. Its molecular structure strategically integrates a pyrene moiety, a strong visible-light-harvesting chromophore, with the 1,10-phenanthroline chelating unit. This design is central to its research value, particularly in photochemistry and materials science, where it enables precise control over electronic excited states. The primary research application of this ligand is in the development of novel photosensitizers for solar energy conversion and photocatalysis. When coordinated to metal centers such as Rhenium(I) or Copper(I), the resulting complexes often exhibit exceptionally long-lived triplet excited states at room temperature (>1000 μs), as demonstrated in studies on closely related pyrenyl-phenanthroline systems . The pyrene unit acts as an energy reservoir, introducing ligand-centered triplet states that can undergo thermal equilibration with metal-to-ligand charge transfer (³MLCT) states, drastically prolonging the emission lifetime and enhancing efficiency in photoinduced processes like triplet-triplet annihilation upconversion and singlet oxygen generation . The specific attachment of the pyrene at the 4-position of the phenanthroline core is a critical design parameter, as the derivatization site on the phenanthroline ring has been shown to have a profound impact on the redox and photophysical properties of the resulting metal complex . Researchers value this compound for its ability to create push-pull architectures and intramolecular charge-transfer (ICT) states, which are tunable through solvent environment and metal coordination . Furthermore, phenanthroline-based ligands and their metal complexes are also investigated for their potential biological activity, including interactions with DNA . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H16N2

Molecular Weight

380.4 g/mol

IUPAC Name

5-pyren-4-yl-1,10-phenanthroline

InChI

InChI=1S/C28H16N2/c1-5-17-11-12-18-6-2-9-21-23(15-19(7-1)25(17)26(18)21)24-16-20-8-3-13-29-27(20)28-22(24)10-4-14-30-28/h1-16H

InChI Key

UROVNFJFUAANFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyren-4-yl)-1,10-phenanthroline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. In this case, 4-bromopyrene and 5-boronophenanthroline are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyren-4-yl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

5-(Pyren-4-yl)-1,10-phenanthroline is an organic compound that combines the structural features of pyrene and phenanthroline, resulting in unique photophysical and chemical properties, making it applicable to various scientific fields. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while phenanthroline is a heterocyclic compound often used as a ligand in coordination chemistry. The mechanism of action of this compound is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π stacking interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety contributes to the compound’s photophysical properties; these interactions can influence various molecular pathways and processes, depending on the specific application.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a ligand in coordination chemistry to form complexes with transition metals.
  • Biology It is investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence.
  • Medicine It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
  • Industry It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis of this compound

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. In this case, 4-bromopyrene and 5-boronophenanthroline are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product.

Mechanism of Action

The mechanism of action of 5-(Pyren-4-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π stacking interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety contributes to the compound’s photophysical properties. These interactions can influence various molecular pathways and processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 5-position of 1,10-phenanthroline is a critical site for functionalization, as it directly influences metal coordination, redox behavior, and intermolecular interactions. Below is a comparison of substituents at this position:

Substituent Electronic Effect Steric Impact Key Applications References
Pyren-4-yl Electron-rich (π-donor) High (bulky PAH) Luminescence, sensors, DNA intercalation
Fluoro Electron-withdrawing (-I effect) Low Cytotoxic metal complexes, sensors
Amino (-NH₂) Electron-donating (+M effect) Moderate Nuclease activity, catalysis
Methoxy (-OCH₃) Electron-donating (+M effect) Moderate Fluorescent probes, OLEDs
Chloro (-Cl) Electron-withdrawing (-I effect) Low Catalysis, ligand for transition metals
  • Pyrenyl vs. Fluoro : The pyrenyl group’s electron-rich nature contrasts with fluorine’s electron-withdrawing properties. While fluorinated phenanthrolines (e.g., 5-fluoro-1,10-phenanthroline) are used in cytotoxic copper complexes , the pyrenyl derivative excels in applications requiring strong π-π interactions, such as organic light-emitting diodes (OLEDs) .
  • Pyrenyl vs. Amino: Amino-substituted phenanthrolines (e.g., 5-amino-1,10-phenanthroline) enhance copper-dependent nuclease activity due to improved metal coordination . In contrast, the pyrenyl group’s bulkiness may hinder DNA cleavage but improve intercalation .

Luminescence and Photophysical Properties

Pyrenyl-functionalized phenanthrolines exhibit superior luminescence compared to smaller substituents. For instance:

  • 5-(Pyren-4-yl)-1,10-phenanthroline shows strong emission in ruthenium complexes, attributed to extended conjugation and reduced non-radiative decay .
  • 5-(3,5-Dimethoxyphenyl)-1,10-phenanthroline (DMPP) emits at 406 nm, while its metal complexes (e.g., complex 4a ) exhibit blue-shifted emission at 468 nm .

Solubility and Stability

The pyrenyl group reduces solubility in polar solvents due to its hydrophobicity, unlike methoxy or amino groups, which improve aqueous compatibility. However, this hydrophobicity benefits applications in organic semiconductors or thin-film devices .

Research Findings and Data Tables

Table 1: Comparison of Key Physical Properties

Compound λem (nm) Melting Point (°C) Solubility
This compound 450–550 (Ru complex) Not reported Low (organic solvents)
5-Fluoro-1,10-phenanthroline 370–420 180–182 Moderate (DMSO, DMF)
5-Amino-1,10-phenanthroline 390–440 210–212 High (polar solvents)

Q & A

Q. What role does the compound play in DNA intercalation or groove-binding studies?

  • Methodological Answer : Use ethidium bromide displacement assays (fluorescence competition) or circular dichroism (CD) to assess DNA binding. Molecular dynamics simulations (AMBER) can model intercalation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.